molecular formula C8H13NO4 B1295401 Diethyl aminomethylenemalonate CAS No. 6296-99-7

Diethyl aminomethylenemalonate

Cat. No. B1295401
CAS RN: 6296-99-7
M. Wt: 187.19 g/mol
InChI Key: WDTWMEZMHUEZKH-UHFFFAOYSA-N
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Description

Diethyl aminomethylenemalonate is a chemical compound that serves as a versatile reagent in the synthesis of various amino acids and heterocyclic compounds. It is used as a derivatizing agent in chromatographic methods for the analysis of amino acids and as a key intermediate in the synthesis of macrocyclic and heterocyclic systems.

Synthesis Analysis

The synthesis of compounds involving diethyl aminomethylenemalonate is well-documented. For instance, diethyl N-Boc-iminomalonate is prepared on multigram scales and serves as a highly reactive electrophilic glycine equivalent, reacting with organomagnesium compounds to afford substituted aryl N-Boc-aminomalonates . Additionally, diethylmalonate is used in the synthesis of 4-methylene-DL-glutamic acid, showcasing its utility in the preparation of amino acid derivatives .

Molecular Structure Analysis

The molecular structure of diethyl aminomethylenemalonate derivatives is often complex and can be tailored for specific applications. For example, diethylmalonate acts as an efficient locking fragment in the synthesis of 14-membered tetra-aza-macrocycles, which are used to form complex salts with copper(II) . These macrocyclic structures have been characterized by crystallography, confirming their intricate molecular architecture.

Chemical Reactions Analysis

Diethyl aminomethylenemalonate undergoes various chemical reactions, leading to the formation of diverse heterocyclic compounds. The Michael reaction with hydrazine hydrate yields either 4-substituted-1,2,4-triazoles or 4-carbethoxy-5-hydroxy 4H-pyrazole . Reaction with formaldehyde and suitable dipolarophiles results in pyrrolidine derivatives, while less reactive dipolarophiles lead to the formation of tetraethyl methylenebisaminomalonate . Furthermore, reactions with N- and C-nucleophiles produce fused heterocyclic systems such as azino- or azolopyrimidinones and quinolizines .

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl aminomethylenemalonate derivatives are crucial for their application in analytical chemistry and synthesis. For instance, derivatization with diethyl ethoxymethylenemalonate allows for the high-performance liquid chromatography (HPLC) analysis of amino acids, with good stability and sensitivity . The method has been applied to the analysis of cheese, demonstrating its practical utility in food chemistry . The derivatives' stability and chromatographic behavior are essential for their use in analytical methods.

Safety And Hazards

Diethyl aminomethylenemalonate may cause skin irritation, serious eye irritation, an allergic skin reaction, and respiratory irritation . It’s advised to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

diethyl 2-(aminomethylidene)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-3-12-7(10)6(5-9)8(11)13-4-2/h5H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTWMEZMHUEZKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80280580
Record name Diethyl (aminomethylidene)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80280580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl aminomethylenemalonate

CAS RN

6296-99-7
Record name 6296-99-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17499
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl (aminomethylidene)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80280580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To diethyl ethoxymethylenemalonate (50.13 g, 0.232 mmol), cooled to −20° C. under nitrogen, was added a 2.0 M solution of ammonia in ethanol (232 ml, 0.464 mmol) and the resulting solution was stirred at room temperature overnight. The solution was then evaporated in vacuo to give a quantitative yield of the title compound as a cream solid; 1H NMR (360 MHz, CDCl3) 5 1.28 (3H, t, J 7.1 Hz), 1.35 (3H, t, J 7.1 Hz), 4.19 (2H, q, J 7.1 Hz), 4.26 (2H, q, J 7.1 Hz), 5.68 (1H, br s), 8.11 (1H, dd), 8.69 (1H, br s).
Quantity
50.13 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
232 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2-chloro-5-trifluoromethylaniline (3.91 g) and diethyl ethoxymethylenemalonate (4.0 mL) is heated at 190° C. for 2 h and is then diluted with diphenyl ether (30 mL). The mixture is allowed to cool to rt, filtered, and the white solid is washed with hexane (2×10 mL) to afford 1.632 g of the diethyl amino-methylenemalonate. The resulting intermediate (2.63 g) is suspended in diphenyl ether (30 mL) and heated to reflux with a Dean-Stark trap for 3 h. The mixture is allowed to cool to rft and is then poured into hexane (50 mL). The solid is filtered and then washed with hexane (20 mL) and hexane/diethyl ether (1/1, 20 mL) to afford 1.273 g of the quinolinecarboxylate ethyl ester. Te he ester (4 00 mg) and 4-chlorobenzylamine (1.52 mL) are heated at 190° C. for 1 h. The resulting mixture is diluted with toluene (4 mL), allowed to cool to rt, and then poured into hexane (50 mL). The solvent is decanted and the remaining oil is crystallized (acetic acid, water) to afford 285 mg of the title compound as a brown solid.
Quantity
3.91 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
A Sobczak, WZ Antkowiak - Synthetic communications, 2005 - Taylor & Francis
… Citationb such a synthesis of the pyridine derivative can be achieved by a condensation of diethyl aminomethylenemalonate (1) with ethyl acetoacetate (2). When sodium metal is used …
Number of citations: 4 www.tandfonline.com
A Donkor, RH Prager… - Australian Journal of …, 1992 - CSIRO Publishing
… Hydrogenation of (3) gave diethyl aminomethylenemalonate, identified by comparison with a sample prepared from diethyl ethoxymethylenemalonate (2) and ammonia (Scheme 2). …
Number of citations: 6 www.publish.csiro.au
M Cox, S Jahangiri, MV Perkins… - Australian journal of …, 2004 - CSIRO Publishing
… Treatment of 9 with tributyltin hydride and diethyl ethoxymethylenemalonate, using photochemical initiation, led to the isolation of diethyl aminomethylenemalonate 10 which we suggest …
Number of citations: 3 www.publish.csiro.au
H Adkins, HR Billica - Journal of the American Chemical Society, 1948 - ACS Publications
… of diethyl aminomethylenemalonate. The amide linkages in a carbethoxy pyrrolidone and a hippurate were not hydrogenatedwhile the ester group was being converted to carbinol …
Number of citations: 162 pubs.acs.org
T Kametani, K Kigasawa, M Hiiragi… - Journal of …, 1977 - Wiley Online Library
… of Phenyl Ketones (6) with Diethyl Aminomethylenemalonate (7). A solution of 1 mole of phenyl ketone (6) and 1.2-1.5 moles of diethyl aminomethylenemalonate (7) in xylene or decalin …
Number of citations: 4 onlinelibrary.wiley.com
A Takamizawa, K Tokuyama, K Tori - … of the Chemical Society of Japan, 1959 - journal.csj.jp
The mechanism of the reactions of 2-alkoxymethylene-3-alkoxypropionitrile and 2-dialkoxymethyl-3-alkoxypropionitrile with acetamidine was studied. The results show that these two …
Number of citations: 12 www.journal.csj.jp
MG Ferlin, VB Di Marco, A Dean - Tetrahedron, 2006 - Elsevier
… 1,4-dihydro-2-methyl-4-oxo-nicotinic acid 7, we adopted the one-step method described by Ochiai 6 for synthesis of its ethyl ester, by reacting diethyl aminomethylenemalonate and …
Number of citations: 12 www.sciencedirect.com
SG Cohen, Y Sprinzak, E Khedouri - Journal of the American …, 1961 - ACS Publications
… Diethyl aminomethylenemalonate (30 g., 0.161 mole), was boiled under reflux for 6 hr. with 300 ml. of acetic anhydride and concentrated in vacuum. …
Number of citations: 26 pubs.acs.org
NM Ghanem, F Farouk, RF George, SES Abbas… - Bioorganic …, 2018 - Elsevier
… Also, substitution of diethyl aminomethylenemalonate moiety of II by hydrazono pentane-2,4-dione produced IX showing a slight decrease in the anticancer activity (IC 50 = 2.11 μM) …
Number of citations: 24 www.sciencedirect.com
BT Golding, DR Hall - Journal of the Chemical Society, Perkin …, 1975 - pubs.rsc.org
… indicates that each NH is intramolecularly hydrogen bonded to a carbonyl group [comparison with spectra for (4a) and the reference compound diethyl aminomethylenemalonate (4 g)]. …
Number of citations: 4 pubs.rsc.org

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